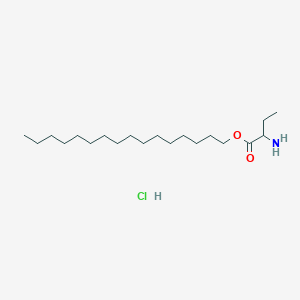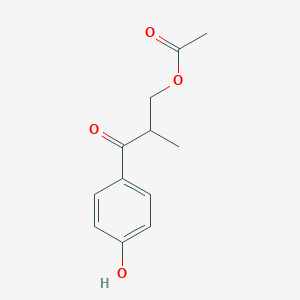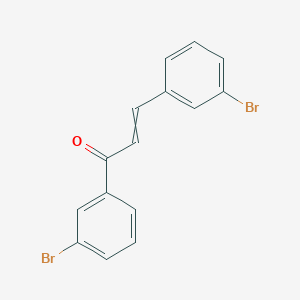
N-(4-Chlorophenyl)-5-(piperidin-1-YL)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-5-(piperidin-1-YL)pentanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group attached to a pentanamide backbone, with a piperidine ring at the terminal end. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-5-(piperidin-1-YL)pentanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with piperidine to form N-(4-chlorophenyl)piperidine.
Chain Extension: The intermediate is then reacted with a suitable reagent, such as pentanoyl chloride, under controlled conditions to extend the carbon chain and form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-5-(piperidin-1-YL)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-5-(piperidin-1-YL)pentanamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-5-(piperidin-1-YL)pentanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(piperidin-1-YL)acetamide
- N-(4-Chlorophenyl)-3-(piperidin-1-YL)propanamide
- N-(4-Chlorophenyl)-4-(piperidin-1-YL)butanamide
Uniqueness
N-(4-Chlorophenyl)-5-(piperidin-1-YL)pentanamide stands out due to its specific chain length and the positioning of the piperidine ring, which can influence its reactivity and biological activity. Compared to shorter-chain analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for various applications.
Properties
CAS No. |
90279-52-0 |
|---|---|
Molecular Formula |
C16H23ClN2O |
Molecular Weight |
294.82 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-piperidin-1-ylpentanamide |
InChI |
InChI=1S/C16H23ClN2O/c17-14-7-9-15(10-8-14)18-16(20)6-2-5-13-19-11-3-1-4-12-19/h7-10H,1-6,11-13H2,(H,18,20) |
InChI Key |
VHSOTBMRQJLQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)





![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)





![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
